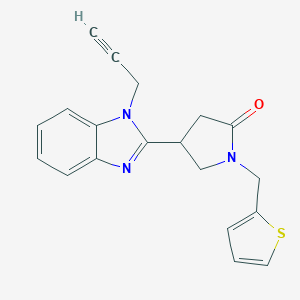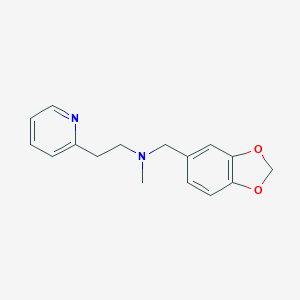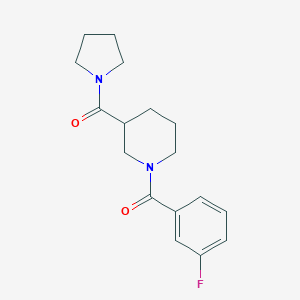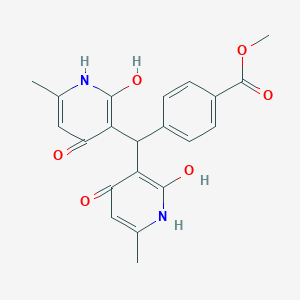
4-(1-Prop-2-ynylbenzimidazol-2-yl)-1-(2-thienylmethyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Prop-2-ynylbenzimidazol-2-yl)-1-(2-thienylmethyl)pyrrolidin-2-one, also known as PBT2, is a small molecule drug that has been extensively studied for its potential therapeutic applications. PBT2 is a metal protein attenuating compound that has been shown to be effective in treating various neurodegenerative diseases such as Alzheimer's and Huntington's disease.
Mechanism of Action
4-(1-Prop-2-ynylbenzimidazol-2-yl)-1-(2-thienylmethyl)pyrrolidin-2-one is a metal protein attenuating compound that works by targeting and chelating metal ions such as copper and zinc. These metal ions are known to play a role in the formation of amyloid-beta plaques in Alzheimer's disease and the aggregation of mutant huntingtin protein in Huntington's disease. By chelating these metal ions, 4-(1-Prop-2-ynylbenzimidazol-2-yl)-1-(2-thienylmethyl)pyrrolidin-2-one reduces the formation of these toxic aggregates and promotes their clearance.
Biochemical and Physiological Effects:
4-(1-Prop-2-ynylbenzimidazol-2-yl)-1-(2-thienylmethyl)pyrrolidin-2-one has been shown to have a number of biochemical and physiological effects in animal models of neurodegenerative diseases. In addition to reducing amyloid-beta levels and improving cognitive function in Alzheimer's disease models, 4-(1-Prop-2-ynylbenzimidazol-2-yl)-1-(2-thienylmethyl)pyrrolidin-2-one has also been shown to reduce oxidative stress and inflammation, as well as improve synaptic function and promote neurogenesis. In Huntington's disease models, 4-(1-Prop-2-ynylbenzimidazol-2-yl)-1-(2-thienylmethyl)pyrrolidin-2-one has been shown to improve motor function, reduce neuronal loss, and promote the clearance of mutant huntingtin protein.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(1-Prop-2-ynylbenzimidazol-2-yl)-1-(2-thienylmethyl)pyrrolidin-2-one is its specificity for metal ions such as copper and zinc, which makes it a promising therapeutic candidate for neurodegenerative diseases. However, there are also some limitations to using 4-(1-Prop-2-ynylbenzimidazol-2-yl)-1-(2-thienylmethyl)pyrrolidin-2-one in lab experiments. For example, 4-(1-Prop-2-ynylbenzimidazol-2-yl)-1-(2-thienylmethyl)pyrrolidin-2-one has poor solubility in water, which can make it difficult to administer in vivo. Additionally, 4-(1-Prop-2-ynylbenzimidazol-2-yl)-1-(2-thienylmethyl)pyrrolidin-2-one has a short half-life in the body, which may limit its effectiveness in long-term treatments.
Future Directions
There are several future directions for the research and development of 4-(1-Prop-2-ynylbenzimidazol-2-yl)-1-(2-thienylmethyl)pyrrolidin-2-one. One area of focus is improving the pharmacokinetic properties of the compound to increase its effectiveness in vivo. Another area of focus is exploring the potential of 4-(1-Prop-2-ynylbenzimidazol-2-yl)-1-(2-thienylmethyl)pyrrolidin-2-one for treating other neurodegenerative diseases such as Parkinson's disease and amyotrophic lateral sclerosis. Additionally, further research is needed to elucidate the precise mechanism of action of 4-(1-Prop-2-ynylbenzimidazol-2-yl)-1-(2-thienylmethyl)pyrrolidin-2-one and to identify potential biomarkers for monitoring its therapeutic effects.
Synthesis Methods
The synthesis of 4-(1-Prop-2-ynylbenzimidazol-2-yl)-1-(2-thienylmethyl)pyrrolidin-2-one involves the reaction of 2-thienylmethylamine with 4-(1-prop-2-ynyl)benzaldehyde to form the Schiff base, which is then reduced with sodium borohydride to yield the final product, 4-(1-Prop-2-ynylbenzimidazol-2-yl)-1-(2-thienylmethyl)pyrrolidin-2-one. The synthesis method has been optimized to improve the yield and purity of the compound.
Scientific Research Applications
4-(1-Prop-2-ynylbenzimidazol-2-yl)-1-(2-thienylmethyl)pyrrolidin-2-one has been extensively studied for its potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's and Huntington's disease. In preclinical studies, 4-(1-Prop-2-ynylbenzimidazol-2-yl)-1-(2-thienylmethyl)pyrrolidin-2-one has been shown to reduce amyloid-beta levels and improve cognitive function in animal models of Alzheimer's disease. 4-(1-Prop-2-ynylbenzimidazol-2-yl)-1-(2-thienylmethyl)pyrrolidin-2-one has also been shown to improve motor function and reduce neuronal loss in animal models of Huntington's disease.
properties
IUPAC Name |
4-(1-prop-2-ynylbenzimidazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c1-2-9-22-17-8-4-3-7-16(17)20-19(22)14-11-18(23)21(12-14)13-15-6-5-10-24-15/h1,3-8,10,14H,9,11-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOARDGUZLXGRQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Prop-2-ynylbenzimidazol-2-yl)-1-(2-thienylmethyl)pyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-2-(3-methylphenoxy)-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B368068.png)
![4-methoxy-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B368073.png)
![3,4,5-trimethoxy-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B368078.png)

![(4-Fluorophenyl){3-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}methanone](/img/structure/B368083.png)

![(4-Chlorophenyl){3-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}methanone](/img/structure/B368087.png)
![(4-Chlorophenyl)[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone](/img/structure/B368090.png)
![(4-Methoxyphenyl){3-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}methanone](/img/structure/B368091.png)
![1-{[1-(4-Methoxybenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B368092.png)

![{1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368104.png)
![(1-(4-(4-ethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B368106.png)
![1-{1-[2-(2-Chlorophenoxy)ethyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B368109.png)